Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate
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Overview
Description
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of ammonium iodide and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate typically involves multiple steps:
Formation of the Ammonium Iodide Group: This can be achieved by reacting dimethyl(2-hydroxyethyl)amine with 3-(triethylsilyl)propyl iodide under controlled conditions.
Introduction of the Benzoate Group: The resulting ammonium iodide compound is then reacted with 3,4,5-trimethoxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The iodide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a component in the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(2-hydroxyethyl)ammonium iodide: Lacks the triethylsilyl and benzoate groups, making it less complex.
3-(Triethylsilyl)propyl iodide: Does not contain the ammonium or benzoate groups.
3,4,5-Trimethoxybenzoic acid: Lacks the ammonium and triethylsilyl groups.
Uniqueness
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
84584-71-4 |
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Molecular Formula |
C23H42INO5Si |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
dimethyl-(3-triethylsilylpropyl)-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;iodide |
InChI |
InChI=1S/C23H42NO5Si.HI/c1-9-30(10-2,11-3)16-12-13-24(4,5)14-15-29-23(25)19-17-20(26-6)22(28-8)21(18-19)27-7;/h17-18H,9-16H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
VPEGOVCASKZZTE-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)CCC[N+](C)(C)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.[I-] |
Origin of Product |
United States |
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